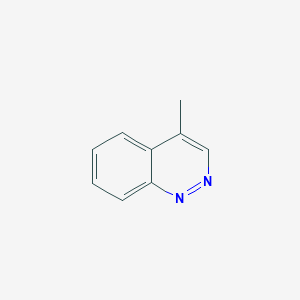

4-Methylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-6-10-11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREYIEXCOLYLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065811 | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14722-38-4 | |

| Record name | 4-Methylcinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14722-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014722384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcinnoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW25B80501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylcinnoline from o-Isopropenylanilines

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, constitutes a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to antitumor, antiviral, and anti-inflammatory properties. The strategic functionalization of the cinnoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery and development. The synthesis of 4-methylcinnoline, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of a classical and effective method for the synthesis of this compound, commencing from readily accessible o-isopropenylanilines. The core of this transformation lies in an intramolecular cyclization reaction initiated by the diazotization of the aniline functionality.

Synthetic Strategy: From o-Isopropenylaniline to this compound

The synthetic route to this compound from o-isopropenylaniline is a two-step process initiated by the diazotization of the primary aromatic amine, followed by an intramolecular cyclization. The o-isopropenylaniline precursor can be prepared from o-aminoacetophenone through a Grignard reaction with methylmagnesium iodide, followed by dehydration.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow for the preparation of this compound from o-aminoacetophenone.

This guide will focus on the critical conversion of o-isopropenylaniline to this compound.

Reaction Mechanism: The Intricacies of Diazotization and Cyclization

The transformation of o-isopropenylaniline to this compound is a fascinating cascade of well-established organic reactions. The process is initiated by the diazotization of the primary amine, followed by a thermally induced intramolecular electrophilic aromatic substitution.

Figure 2: Reaction mechanism for the synthesis of this compound from o-isopropenylaniline.

The reaction commences with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on the o-isopropenylaniline attacks the nitrosonium ion, initiating a series of proton transfers and dehydration to yield the diazonium salt. This intermediate is generally unstable and is prepared at low temperatures (0-5 °C) to prevent premature decomposition.

Upon warming, the diazonium salt undergoes an intramolecular cyclization. The isopropenyl group, being electron-rich, acts as a nucleophile and attacks the electrophilic terminal nitrogen of the diazonium group. This step is an intramolecular electrophilic aromatic substitution. The subsequent loss of a proton from the intermediate restores aromaticity and leads to the formation of the stable this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the classical synthesis described in the literature and is intended for use by trained chemists in a properly equipped laboratory.[1]

Materials and Reagents:

-

o-Isopropenylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Solid Sodium Nitrite (NaNO₂)

-

Saturated Aqueous Sodium Acetate Solution

-

Ether

-

Sodium Hydroxide Solution

-

Ligroin (b.p. 60-80 °C)

-

Anhydrous Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

Preparation of the Aniline Salt Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the o-isopropenylaniline in concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the aniline and maintain an acidic environment. Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add solid sodium nitrite portion-wise to the stirred solution. The addition should be controlled to prevent a significant rise in temperature. Continue stirring for an additional 30 minutes at this temperature after the final addition of sodium nitrite to ensure complete diazotization. The formation of a clear, deep green solution is often observed.[1]

-

Cyclization: After the diazotization is complete, warm the reaction mixture to approximately 60 °C. The color of the solution will typically change to red, and the coupling reaction (a test for the presence of diazonium salt) should become negative.[1]

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium acetate to precipitate the crude product as an oil.[1] Extract the oil with ether. Wash the combined ethereal extracts with a dilute sodium hydroxide solution and then with water. Dry the ether layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the ethereal solution under reduced pressure to obtain a bright green residue.[1] The crude this compound can be purified by repeated extraction with hot ligroin (b.p. 60-80 °C). Upon cooling, this compound will crystallize as slender yellow needles.[1]

Quantitative Data and Characterization

The yield and purity of the synthesized this compound are dependent on the careful control of reaction conditions, particularly temperature during the diazotization step.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| This compound | o-Isopropenylaniline | Not explicitly stated, but described as a good yield. | 74-76 | Slender yellow needles |

Characterization Data:

While the original literature provides limited spectroscopic data, a compound with the structure of this compound would be expected to show characteristic signals in modern spectroscopic analyses:

-

¹H NMR: Signals corresponding to the methyl group, the vinyl proton on the cinnoline ring, and the aromatic protons of the benzene ring.

-

¹³C NMR: Resonances for the methyl carbon, the carbons of the cinnoline and benzene rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound.

-

IR Spectroscopy: Characteristic peaks for C-H, C=C, and C=N stretching vibrations.

Troubleshooting and Optimization

Low Yield:

-

Incomplete Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. A slight excess of nitrous acid can be confirmed using starch-iodide paper.

-

Decomposition of Diazonium Salt: Avoid allowing the temperature to rise above 5 °C during diazotization. Use the diazonium salt solution immediately in the next step.

-

Inefficient Cyclization: Ensure the reaction is warmed sufficiently to induce cyclization. Monitoring the disappearance of the diazonium salt (e.g., with a coupling reaction test) can be beneficial.

-

Losses during Work-up: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.

Impure Product:

-

Side Reactions: The formation of tar-like byproducts can occur if the reaction temperature is too high during cyclization.

-

Incomplete Reaction: Unreacted starting material or intermediates may contaminate the final product.

-

Purification: Multiple recrystallizations or column chromatography may be necessary to achieve high purity. The use of hot ligroin for purification is reported to be effective.[1]

Conclusion

The synthesis of this compound from o-isopropenylanilines via diazotization and subsequent intramolecular cyclization is a robust and classical method for accessing this important heterocyclic scaffold. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters are paramount to achieving a successful outcome. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to confidently employ this synthetic route in their endeavors. The versatility of the cinnoline core ensures its continued relevance in the pursuit of novel therapeutic agents and advanced materials.

References

- Busch, M., & Rast, A. (1897). Ueber die Einwirkung von Phenylhydrazin auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 30(1), 521-527.

- Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726.

- Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part I. The Synthesis of some 4-Hydroxycinnolines. Journal of the Chemical Society (Resumed), 512-520.

-

Simpson, J. C. E. (1947). Cinnolines. Part XII. 4-Methylcinnolines. Journal of the Chemical Society (Resumed), 808-811. [Link]

Sources

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Methylcinnoline

Introduction: The Analytical Imperative for Understanding Fragmentation

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern.[1] This guide delves into the nuanced world of electron ionization (EI) mass spectrometry, focusing on a molecule of significant interest in medicinal chemistry: 4-Methylcinnoline. Cinnoline derivatives are recognized for their broad spectrum of pharmacological activities, making a thorough understanding of their analytical behavior essential for researchers in the field.[2]

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and in-depth exploration of the fragmentation pathways of this compound, grounded in the fundamental principles of physical organic chemistry and mass spectrometry. We will begin by establishing the foundational fragmentation of the parent cinnoline ring, subsequently exploring the directing influence of the 4-methyl substituent. This guide is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to deeply understand the gas-phase ion chemistry of this important heterocyclic scaffold.

Pillar 1: The Foundational Fragmentation of the Cinnoline Nucleus

To comprehend the fragmentation of this compound, we must first dissect the behavior of the parent cinnoline molecule (C₈H₆N₂).[3] Upon electron ionization, the cinnoline molecule absorbs a significant amount of energy, leading to the formation of a molecular ion (M⁺˙) at m/z 130. Aromatic heterocycles, like cinnoline, typically exhibit a stable molecular ion due to the delocalization of the radical cation within the ring system.[4]

The fragmentation of the cinnoline molecular ion is primarily dictated by the inherent instability of the N=N bond and the stability of the resulting fragments. The principal fragmentation pathway involves the expulsion of a molecule of nitrogen (N₂), a highly stable neutral loss, to form a cation at m/z 102. This is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. This m/z 102 ion can then undergo further fragmentation by losing a molecule of acetylene (C₂H₂), a common fragmentation pathway for aromatic systems, to yield a fragment at m/z 76.

A secondary fragmentation pathway for the m/z 102 ion is the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 75. The fragmentation of the parent cinnoline ring is a critical baseline for interpreting the more complex spectrum of its methylated derivative.

Pillar 2: The Directing Influence of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the cinnoline ring significantly influences the fragmentation pattern. The molecular ion of this compound (C₉H₈N₂) will appear at m/z 144, in accordance with the nitrogen rule which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4]

The primary fragmentation pathways of this compound are proposed as follows:

-

Loss of a Hydrogen Radical (H•): A common initial fragmentation for methylated aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable, resonance-delocalized cation.[5] In the case of this compound, this would result in an [M-1]⁺ ion at m/z 143. This ion is likely stabilized through the formation of a tropylium-like or expanded ring structure.

-

Loss of Molecular Nitrogen (N₂): Similar to the parent cinnoline, the expulsion of a neutral nitrogen molecule is a highly favored fragmentation pathway. This would lead to a fragment ion at m/z 116 ([M-28]⁺). This ion, a methyl-substituted phenylacetylene radical cation, would be expected to be a prominent peak in the spectrum.

-

Sequential Loss of N₂ and H•: Following the initial loss of N₂, the resulting m/z 116 ion can then lose a hydrogen radical to form a stable cation at m/z 115.

-

Loss of Acetonitrile (CH₃CN): A rearrangement reaction followed by fragmentation could lead to the loss of acetonitrile. This would involve the migration of the methyl group and subsequent cleavage of the heterocyclic ring, resulting in a fragment at m/z 103 ([M-41]⁺).

-

Retro-Diels-Alder (RDA) Reaction: The cinnoline ring system contains a diene-like moiety, making it susceptible to a retro-Diels-Alder reaction.[6][7] This would involve the cleavage of the heterocyclic ring to expel a neutral molecule of methylacetylene (C₃H₄), resulting in a fragment ion at m/z 104. While less common for aromatic systems, this pathway should be considered.

The interplay of these fragmentation pathways will define the mass spectrum of this compound. The relative abundance of each fragment ion will depend on its stability and the activation energy of the corresponding fragmentation reaction.

Data Presentation: Proposed Fragmentation of this compound

The following table summarizes the proposed key fragment ions for this compound under electron ionization.

| m/z | Proposed Ion Structure/Formula | Proposed Neutral Loss | Comments |

| 144 | [C₉H₈N₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 143 | [C₉H₇N₂]⁺ | H• | Loss of a hydrogen radical from the methyl group, likely forming a stable expanded ring cation. |

| 116 | [C₉H₈]⁺˙ | N₂ | Expulsion of a stable nitrogen molecule, a characteristic fragmentation of the cinnoline ring. |

| 115 | [C₉H₇]⁺ | N₂ + H• | Sequential loss of nitrogen and a hydrogen radical, leading to a stable cation. |

| 103 | [C₇H₅N]⁺˙ | CH₃CN | Rearrangement followed by the loss of acetonitrile. |

| 104 | [C₇H₆N]⁺ | C₃H₄ | Putative retro-Diels-Alder fragmentation with loss of methylacetylene. |

| 77 | [C₆H₅]⁺ | C₃H₃N₂ | Further fragmentation of the ring system leading to a phenyl cation. |

Experimental Protocols: Acquiring the Mass Spectrum of this compound

The following is a detailed, step-by-step methodology for acquiring the electron ionization mass spectrum of this compound, designed to ensure data integrity and reproducibility.

1. Sample Preparation:

-

Objective: To prepare a dilute solution of this compound suitable for introduction into the mass spectrometer.

-

Procedure:

-

Weigh approximately 1 mg of solid this compound.

-

Dissolve the solid in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

-

Vortex the solution until the solid is completely dissolved.

-

Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

-

2. Instrument Setup (Gas Chromatograph-Mass Spectrometer - GC-MS):

-

Objective: To configure the GC-MS system for optimal separation and ionization of this compound.

-

Procedure:

-

GC Column: Install a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use high-purity helium at a constant flow rate of 1.0 mL/min.

-

Injection: Inject 1 µL of the prepared sample solution in splitless mode to maximize sensitivity.

-

Inlet Temperature: Set the injector temperature to 250°C to ensure rapid volatilization.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: Set the transfer line temperature to 280°C to prevent sample condensation.

-

3. Mass Spectrometer Parameters (Electron Ionization Mode):

-

Objective: To configure the mass spectrometer for efficient ionization and fragmentation of the analyte.

-

Procedure:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: Set to 230°C.

-

Electron Energy: Use a standard electron energy of 70 eV to induce reproducible fragmentation.[5]

-

Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Scan Rate: Set a scan rate of at least 2 scans/second.

-

Detector: Ensure the electron multiplier is turned on and calibrated.

-

4. Data Acquisition and Analysis:

-

Objective: To acquire and process the mass spectral data.

-

Procedure:

-

Initiate the data acquisition sequence.

-

Monitor the total ion chromatogram (TIC) for the elution of the this compound peak.

-

Once the run is complete, extract the mass spectrum corresponding to the apex of the analyte peak.

-

Perform background subtraction to obtain a clean mass spectrum.

-

Analyze the resulting spectrum, identifying the molecular ion and major fragment ions, and compare them to the proposed fragmentation pathways.

-

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron ionization.

Caption: Proposed EI fragmentation of this compound.

Conclusion

The electron ionization mass spectrometry of this compound is predicted to be characterized by a distinct fragmentation pattern dominated by the loss of molecular nitrogen and a hydrogen radical. The presence of the methyl group introduces additional fragmentation pathways, including the formation of a stable [M-1]⁺ ion. The proposed fragmentation pathways, based on established principles of mass spectrometry and data from analogous compounds, provide a robust framework for the identification and structural confirmation of this compound and its derivatives. This in-depth understanding is crucial for researchers working on the development of novel therapeutics based on the cinnoline scaffold.

References

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 31, 2026, from [Link]

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5.

-

ResearchGate. (n.d.). Fragmentation modes in the case of cinnoline (a) and phthalazine (b). Retrieved January 31, 2026, from [Link]

- Journal of Pharmaceutical Negative Results. (2022).

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 31, 2026, from [Link]

- Sławiński, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2583.

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved January 31, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). Quinoline, 4-methyl-. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved January 31, 2026, from [Link]

- Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-132.

-

ResearchGate. (n.d.). ESI mass spectrum of cinnoline 3 released from cinn-loaded LCS.... Retrieved January 31, 2026, from [Link]

-

Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved January 31, 2026, from [Link]

-

NIST. (n.d.). Cinnoline. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnoline [webbook.nist.gov]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. readchemistry.com [readchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

4-Methylcinnoline: A Scion of a Privileged Scaffold with Untapped Research Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cinnoline nucleus represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of compounds with significant pharmacological activities.[1] This guide focuses on a specific, yet underexplored derivative: 4-Methylcinnoline. While direct research on this particular molecule is nascent, its structural relationship to a class of compounds with a proven track record in drug discovery suggests a wealth of potential applications. This document will serve as a technical guide for researchers, providing a comprehensive overview of the cinnoline scaffold, proposing potential research avenues for this compound based on the established bioactivities of its analogs, and offering detailed experimental protocols to catalyze further investigation. We will delve into its synthesis, hypothesize its potential as an anticancer, antibacterial, and anti-inflammatory agent, and explore its prospective role as a kinase inhibitor. This guide is intended to be a starting point, a well-grounded hypothesis to encourage the scientific community to explore the potential of this compound.

The Cinnoline Scaffold: A Legacy of Biological Significance

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] The versatility of the cinnoline ring system allows for substitutions at various positions, leading to a diverse library of molecules with a wide range of biological targets.[1] This inherent "druggability" makes the cinnoline scaffold a privileged starting point for the development of novel therapeutics.

This compound: An Uncharted Territory with High Potential

While the broader family of cinnoline derivatives has been extensively studied, this compound remains a relatively unexplored molecule. However, its simple substitution pattern—a methyl group at the 4-position—provides a unique starting point for derivatization and biological screening. The methyl group can influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets. Given the wide-ranging activities of other cinnoline derivatives, it is highly probable that this compound and its subsequent analogs will exhibit interesting pharmacological profiles.

Potential Research Applications of this compound

Based on the extensive literature on cinnoline and the structurally similar quinoline derivatives, we can hypothesize several promising research applications for this compound.

Anticancer Drug Discovery

The quinoline and quinazoline scaffolds are present in numerous FDA-approved anticancer drugs, many of which function as kinase inhibitors.[2][3] For instance, 4-anilinoquin(az)oline derivatives have been identified as potent inhibitors of various protein kinases, including EGFR and PKN3.[3][4] The 4-aminoquinoline core is also a key pharmacophore in the development of anticancer agents.[5][6] It is therefore plausible that this compound could serve as a foundational structure for the development of novel anticancer agents.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. The cinnoline and quinoline cores can act as scaffolds that present functional groups to the ATP-binding pocket of kinases, leading to competitive inhibition.

Caption: Hypothesized mechanism of this compound derivatives as kinase inhibitors.

Antibacterial Agent Development

Quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy.[7] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] Cinnoline derivatives have also demonstrated promising antibacterial activity.[8] The structural similarity of this compound to these established antibacterial scaffolds suggests its potential as a lead compound for the development of new antibiotics, which is critically needed to combat the rise of antibiotic-resistant bacteria.[7]

Anti-inflammatory Applications

Chronic inflammation is a key component of many diseases, including autoimmune disorders and neurodegenerative conditions.[9][10] Quinoline and its derivatives have been shown to possess anti-inflammatory properties.[11][12][13] For instance, 4-methylcoumarin derivatives, which share some structural similarities with this compound, have demonstrated anti-inflammatory effects in activated microglial cells.[9] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.

| Potential Application | Hypothesized Biological Target | Rationale based on Analogous Scaffolds |

| Anticancer | Protein Kinases (e.g., EGFR, PKN3) | The 4-anilinoquin(az)oline core is a known kinase inhibitor pharmacophore.[3][4] |

| Antibacterial | DNA Gyrase, Topoisomerase IV | Structural similarity to quinolone antibiotics.[7][8] |

| Anti-inflammatory | Inflammatory pathway enzymes/mediators | Quinoline and coumarin derivatives exhibit anti-inflammatory activity.[9][11] |

Experimental Protocols

To facilitate the exploration of this compound, this section provides detailed, step-by-step methodologies for its synthesis and for a preliminary biological evaluation.

Synthesis of this compound

Caption: Proposed synthetic pathway for this compound via the Richter Synthesis.

Step-by-Step Protocol:

-

Diazotization:

-

Dissolve 2-Amino-1-(prop-1-en-2-yl)benzene (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

The resulting diazonium salt solution is then gently warmed to induce intramolecular cyclization. The optimal temperature and reaction time will need to be determined empirically, but a starting point could be 40-60 °C.

-

Alternatively, a copper catalyst may be employed to facilitate the cyclization at a lower temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

-

Characterization:

-

Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Replace the media in the 96-well plates with the media containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Future Directions and Conclusion

This compound stands at the precipice of discovery. While direct evidence of its biological activity is currently scarce, the wealth of data on its parent scaffold, cinnoline, and the structurally related quinoline, provides a strong rationale for its investigation. This guide has laid out a roadmap for researchers, providing not only the theoretical underpinnings for potential applications in oncology, infectious diseases, and inflammatory conditions but also the practical experimental protocols to begin this journey of exploration. The synthesis of this compound and its subsequent derivatization, coupled with a systematic screening for biological activity, could unlock a new chapter in the story of this privileged heterocyclic system. It is our hope that this document will serve as a catalyst for new research, ultimately leading to the development of novel therapeutic agents with the potential to address unmet medical needs.

References

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google P

-

Synthesis of methyl-4-cinnolinecarboxylate derivatives - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed. (URL: [Link])

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (URL: [Link])

-

Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (URL: [Link])

-

4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. (URL: [Link])

-

Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - NIH. (URL: [Link])

-

4-methylquinoline - 491-35-0, C10H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

-

(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (URL: [Link])

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (URL: [Link])

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])

-

(PDF) DESIGN, SYNTHESIS, MOLECULAR DOCKING OF NOVEL 4- METHYL QUINOLINE DERIVATIVES; EVALUATION OF ANTI- MICROBIAL, ANTI-TUBERCULAR ACTIVITIES - ResearchGate. (URL: [Link])

-

(PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. (URL: [Link])

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. (URL: [Link])

-

4-Methylcoumarin Derivatives With Anti-Inflammatory Effects in Activated Microglial Cells. (URL: [Link])

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (URL: [Link])

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL: [Link])

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI. (URL: [Link])

-

Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed. (URL: [Link])

-

Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - MDPI. (URL: [Link])

-

(PDF) A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - ResearchGate. (URL: [Link])

-

Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A Review on Biological Activity of Quinoline-based Hybrids - Bentham Science Publisher. (URL: [Link])

-

lepidine - Organic Syntheses Procedure. (URL: [Link])

-

Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - MDPI. (URL: [Link])

-

Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. (URL: [Link])

-

Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... - ResearchGate. (URL: [Link])

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (URL: [Link])

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (URL: [Link])

-

Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (URL: [Link])

-

Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. - UNL Digital Commons. (URL: [Link])

-

Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. (URL: [Link])

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. (URL: [Link])

-

Primary Syntheses of Cinnolines. (URL: [Link])

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. catalogimages.wiley.com [catalogimages.wiley.com]

Exploring the Reactivity of the Methyl Group in 4-Methylcinnoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnoline Scaffold and the Significance of the 4-Methyl Group

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The reactivity of substituents on the cinnoline ring system is crucial for the synthesis of novel derivatives with potential therapeutic applications. This guide focuses specifically on the reactivity of the methyl group at the 4-position of the cinnoline ring. The protons of the 4-methyl group are activated by the electron-withdrawing nature of the cinnoline ring system, making this group a versatile handle for a variety of chemical transformations. Understanding and harnessing this reactivity is key to unlocking the full potential of the 4-methylcinnoline scaffold in drug discovery and development.

This technical guide provides a comprehensive overview of the key reactions involving the methyl group of this compound, including condensation, oxidation, and halogenation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present data in a clear and accessible format to empower researchers in their synthetic endeavors.

I. Condensation Reactions: Building Molecular Complexity

The activated methyl group of this compound readily participates in condensation reactions with aldehydes and other carbonyl compounds, providing a powerful tool for the synthesis of extended conjugated systems. These reactions, often of the Claisen-Schmidt type, are typically base-catalyzed and lead to the formation of styryl- and related derivatives, which are of interest for their potential optical and biological properties.

A. Mechanism of Base-Catalyzed Condensation

The base-catalyzed condensation reaction proceeds through the formation of a carbanion intermediate. A base abstracts a proton from the methyl group of this compound, generating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is protonated to give a β-hydroxy adduct, which can then undergo dehydration to yield the final α,β-unsaturated product.

Methodological & Application

Application Note: Synthesis of 4-Methylcinnoline via Widman-Stoermer Cyclization

This document details the experimental protocol for the synthesis of 4-Methylcinnoline , a nitrogen-containing heterocycle isosteric with 4-methylquinoline.

This protocol utilizes the Widman-Stoermer Synthesis , the most authoritative and chemically logical route for accessing 4-alkylcinnolines. This method involves the diazotization of o-alkenylanilines followed by intramolecular cyclization. Unlike the Richter synthesis (which requires alkynes) or the Borsche synthesis (which often yields 4-hydroxy derivatives), the Widman-Stoermer provides direct access to the 4-methyl core from accessible precursors.

Executive Summary & Mechanistic Rationale

The synthesis of this compound is achieved through a two-stage workflow designed to ensure regioselectivity and yield stability.

-

Precursor Assembly: Conversion of 2-aminoacetophenone to 2-isopropenylaniline via Grignard addition and dehydration. This step installs the critical exocyclic double bond required for the cyclization.

-

Widman-Stoermer Cyclization: Diazotization of the aniline moiety generates a diazonium intermediate. This highly electrophilic species attacks the electron-rich

-system of the adjacent alkene (isopropenyl group), closing the pyridazine ring to form the aromatic cinnoline system.

Key Advantage: This route avoids the formation of the 4-hydroxy tautomer common in direct ketone cyclizations, yielding the alkyl-substituted aromatic system directly.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from starting material to purified product, highlighting decision nodes and mechanistic checkpoints.

Caption: Figure 1. Step-wise synthesis pathway for this compound showing critical reaction phases.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Isopropenylaniline

Note: 2-Isopropenylaniline is prone to polymerization. It should be synthesized fresh or stored with a stabilizer at -20°C.

Reagents & Equipment:

-

2-Aminoacetophenone (13.5 g, 0.1 mol)

-

Methylmagnesium bromide (3.0 M in ether, 100 mL, 0.3 mol)

-

Anhydrous THF (200 mL)

-

Ammonium chloride (sat. aq.)

-

Sulfuric acid (20%)

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Grignard Addition: Charge the flask with MeMgBr solution. Cool to 0°C. Dissolve 2-aminoacetophenone in anhydrous THF and add dropwise over 30 minutes.

-

Scientist's Note: The amino group is acidic enough to quench 1 equivalent of Grignard. We use 3 equivalents to ensure full conversion of the ketone.

-

-

Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (vanishing ketone spot).

-

Quench: Cool to 0°C. Carefully quench with saturated NH4Cl.

-

Dehydration: Extract the organic layer.[1] To the crude carbinol, add 50 mL of 20% H2SO4 and heat at reflux for 30 minutes to effect dehydration.

-

Isolation: Neutralize with NaHCO3, extract with ether, dry over MgSO4, and concentrate.

-

Checkpoint: Purify via vacuum distillation or rapid silica filtration. Target yield: ~70-80%.

-

Stage 2: Widman-Stoermer Cyclization (The Core Synthesis)

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity | Role |

| 2-Isopropenylaniline | 133.19 | 1.0 | 6.65 g (50 mmol) | Substrate |

| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | 3.80 g | Diazotizing Agent |

| Hydrochloric Acid (conc.) | 36.46 | Excess | 20 mL | Acid Medium |

| Water | 18.02 | Solvent | 100 mL | Solvent |

Step-by-Step Methodology:

-

Acidification: In a 250 mL beaker, suspend the 2-isopropenylaniline (6.65 g) in 100 mL of water. Add 20 mL of concentrated HCl.

-

Observation: The amine will convert to the hydrochloride salt; vigorous stirring is required to maintain a fine suspension or solution.

-

-

Cooling (Critical Step): Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

-

Why? Diazonium salts are thermally unstable. Temperatures >5°C can lead to phenol byproducts (hydrolysis) rather than cyclization.

-

-

Diazotization: Dissolve NaNO2 (3.8 g) in 10 mL of water. Add this solution dropwise to the aniline mixture via a sub-surface pipette if possible, maintaining the temperature below 5°C.

-

Cyclization Phase: Once addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

-

Visual Cue: The solution often darkens. Nitrogen gas evolution is not expected (N2 evolution implies decomposition). The diazonium electrophile attacks the alkene carbon, closing the ring.

-

-

Workup:

-

Basify the solution carefully with 20% NaOH or NH4OH to pH ~10.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

-

-

Purification:

-

Evaporate the solvent. The residue is crude this compound.

-

Recrystallization: Purify by recrystallization from petroleum ether or a hexane/ethyl acetate mix.

-

Physical Data: this compound typically crystallizes as pale yellow needles or plates.

-

Melting Point: Expect 74–76°C [Ref 1, 2].

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Polymerization of precursor | Ensure 2-isopropenylaniline is freshly distilled before diazotization. |

| Phenol Formation | Temperature too high | Maintain diazotization temp strictly <5°C. |

| Oily Product | Impurities / Solvent | Recrystallize from non-polar solvent (Petroleum Ether). If persistent, use sublimation. |

| Incomplete Cyclization | pH too low during workup | Ensure the final solution is basic (pH >9) to liberate the free base from the cinnolinium salt. |

Safety & Compliance (HSE)

-

Diazonium Salts: Potentially explosive if dried. Do not isolate the diazonium intermediate; proceed directly to cyclization in solution.

-

Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.

-

Cinnolines: Many cinnoline derivatives are bioactive.[6][9] Treat the final product as a potential pharmacological agent and handle with appropriate PPE (gloves, fume hood).

References

-

Stoermer, R., & Fincke, H. (1909).[10] "Synthese von Cinnolinen aus o-Amino-styrolen." Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3133.

-

Leonard, N. J. (1945).[10] "Cinnolines. I. Synthesis of this compound." Chemical Reviews, 37(2), 269-286.[10]

-

BenchChem. (2025).[1][11] "Synthesis Protocol for Quinoline/Cinnoline Derivatives: Application Note." 11

-

Organic Chemistry Portal. (2024). "Synthesis of Nitrogen Heterocycles: Cinnolines and Quinolines." 12

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]

- 5. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Widman-Stoermer Synthesis [drugfuture.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinoline synthesis [organic-chemistry.org]

Application Notes & Protocols: 4-Methylcinnoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on 4-Methylcinnoline, a specific analog that serves as a strategic starting point for the synthesis of novel therapeutic agents. While extensive research on this compound itself is emerging, this document provides a comprehensive framework for its application by leveraging the wealth of knowledge on the broader cinnoline class and analogous heterocyclic systems. We will delve into the synthetic rationale, derivatization protocols, and methods for biological evaluation, empowering researchers to explore the therapeutic potential of this promising molecular architecture.

The Strategic Advantage of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the cinnoline ring is not a trivial substitution. In medicinal chemistry, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can profoundly and often unexpectedly enhance the biological activity, metabolic stability, or pharmacokinetic profile of a molecule.

The strategic placement of the methyl group in this compound can be hypothesized to influence its properties in several key ways:

-

Steric Hindrance and Conformational Restriction: The methyl group can introduce steric bulk, which may influence the binding affinity and selectivity of the molecule for its biological target by locking it into a more favorable conformation.

-

Modulation of Physicochemical Properties: The lipophilicity of the molecule is subtly increased by the methyl group, which can impact its solubility, cell permeability, and overall pharmacokinetic profile.

-

Metabolic Blocking: The methyl group can block a potential site of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

-

Enhanced Target Interactions: The methyl group can participate in favorable van der Waals interactions within the binding pocket of a target protein, contributing to increased potency.

These potential advantages make this compound an attractive and logical starting point for a drug discovery campaign.

Biological Landscape of Cinnoline Derivatives

Cinnoline derivatives have been investigated for a wide array of therapeutic applications.[5] Understanding this landscape is crucial for directing the screening of novel this compound analogs.

-

Anticancer Activity: This is one of the most promising areas for cinnoline derivatives.[6] Mechanisms of action are varied and can include the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 4-aminocinnoline-3-carboxamides have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1]

-

Antimicrobial and Antifungal Activity: The cinnoline scaffold is found in compounds exhibiting activity against various bacterial and fungal strains.[4]

-

Anti-inflammatory Activity: Several cinnoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[5]

-

Antimalarial Activity: The structural similarity of cinnoline to quinoline, the core of many antimalarial drugs, has prompted investigation into its potential in this area.[1][3]

Synthetic Pathways to a this compound Library

The exploration of this compound's therapeutic potential hinges on the ability to generate a diverse library of derivatives. A common and effective strategy involves the initial synthesis of a functionalized this compound core, followed by diversification. A plausible approach involves the conversion of the methyl group or another position on the ring to a reactive handle suitable for coupling reactions. For instance, conversion to a 4-chlorocinnoline derivative would allow for nucleophilic aromatic substitution (SNAr) reactions.

Below is a generalized workflow for the synthesis and diversification of a this compound library.

Caption: General workflow for the synthesis of a this compound derivative library.

Protocol 1: Synthesis of 4-Substituted-Cinnoline Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-amino, 4-alkoxy, and 4-thioalkoxy cinnoline derivatives from a 4-chlorocinnoline precursor. This method is analogous to the well-established synthesis of 4-aminoquinoline derivatives.[7]

Rationale: The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring activates the 4-position towards nucleophilic aromatic substitution, making the displacement of a halide, such as chloride, an efficient process.

Materials:

-

4-Chloro-cinnoline (starting material)

-

Desired nucleophile (e.g., primary/secondary amine, alcohol, or thiol)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH) for alcohols/thiols)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-chlorocinnoline (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Reagents: Add the desired nucleophile (1.1 - 2.0 eq) to the reaction mixture. If the nucleophile is an amine, add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq). If the nucleophile is an alcohol or thiol, carefully add a strong base like NaH (1.1 eq) at 0 °C to form the corresponding alkoxide or thiolate in situ before the addition of 4-chlorocinnoline.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (4-chlorocinnoline) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction mixture is basic, neutralize it with a dilute acid solution (e.g., 1M HCl).

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-cinnoline derivative.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Biological Evaluation: Protocols for Screening

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will be guided by the therapeutic area of interest. Below is a detailed protocol for a primary in vitro cytotoxicity screen against cancer cell lines, a common starting point for anticancer drug discovery.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable, metabolically active cells. This assay is a robust and widely used method for the initial screening of potential anticancer compounds.[8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile tissue culture plates

-

This compound derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) or IC₅₀ (concentration that causes 50% inhibition of cell viability) value for each compound.

-

Data Presentation and Interpretation

While specific data for this compound derivatives is not yet widely available in the public domain, data from structurally related 4-aminoquinoline derivatives can provide a valuable benchmark for assessing the potential of newly synthesized compounds.[7]

Table 1: Example Cytotoxicity Data for 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

| Compound ID | 7-substituent | 4-substituent | GI₅₀ (µM) vs. MCF-7[7] | GI₅₀ (µM) vs. MDA-MB468[7] |

| 1 | Cl | N,N-dimethyl-ethane-1,2-diamine | >51.57 | 7.35 |

| 2 | F | Butylamine | 8.22 | 11.23 |

| Chloroquine | Cl | Diethylaminopentylamine | >50 | >50 |

Note: The data presented is for 4-aminoquinoline derivatives and serves as an illustrative example. Researchers should generate their own data for this compound derivatives.

Hypothetical Mechanism of Action and Pathway Analysis

Many anticancer drugs exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. For instance, quinazoline-based drugs like Gefitinib and Erlotinib are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] A similar mechanism could be hypothesized for novel this compound derivatives.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. Its structural relationship to the well-established cinnoline and quinoline scaffolds, combined with the potential benefits conferred by the 4-methyl group, makes it a high-priority target for medicinal chemistry campaigns. The protocols and conceptual frameworks provided in this guide offer a robust foundation for the synthesis, screening, and rational design of new this compound derivatives. Future work should focus on generating and screening diverse libraries of these compounds to identify lead candidates with potent and selective biological activity, ultimately paving the way for the development of new medicines.

References

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society, 19(11), 4647-4661. [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. [Link]

-

Lahna, A., Aouine, Y., El Messaoudi, N., & El Arroussi, H. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

-

Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3587. [Link]

- An improved process for the synthesis of quinoline derivatives. (2007).

-

Vangapandu, S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6296. [Link]

-

Synthesis of methyl-4-cinnolinecarboxylate derivatives. (n.d.). ResearchGate. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

-

Cinnoline derivatives: Significance and symbolism. (2024). Wisdom Library. [Link]

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

-

Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 1-17. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(17), 7964-7981. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports, 14(1), 1698. [Link]

-

“STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). Molecules, 29(11), 2568. [Link]

-

Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1569618. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the Cinnoline Ring in 4-Methylcinnoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1] Its unique electronic properties and rigid structure make it an attractive scaffold for designing molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] 4-Methylcinnoline, in particular, offers a versatile starting point for the synthesis of diverse chemical libraries. The methyl group at the 4-position provides a handle for further functionalization and can influence the molecule's steric and electronic properties, making it a key building block for targeted drug design.[2]

This comprehensive guide provides detailed protocols and expert insights into the functionalization of the this compound ring. We will delve into key synthetic strategies, including C-H activation, halogenation, nitration, and cross-coupling reactions, offering not just step-by-step instructions but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the Functionalization of this compound

The functionalization of this compound can be approached through several key synthetic strategies. The choice of method will depend on the desired substituent and its intended position on the cinnoline ring. Understanding the electronic nature of the cinnoline ring is crucial for predicting the regioselectivity of these reactions. The pyridine-like ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene-like ring is more prone to electrophilic substitution.

Direct C-H Activation: A Modern Approach to Cinnoline Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds.[3] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. For this compound, C-H activation can be directed to specific positions on the ring, offering a high degree of control over the final product.

Conceptual Workflow for C-H Activation

Caption: General workflow for transition metal-catalyzed C-H activation of this compound.

Protocol: Palladium-Catalyzed C-H Arylation at the C-8 Position

This protocol is adapted from established methods for the C-H functionalization of related N-heterocycles. The C-8 position is often favored due to the directing effect of the N-1 nitrogen atom.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

-

Add K₂CO₃ (2.0 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| This compound | 4-Bromotoluene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 120 | 18 | 60-75 |

| This compound | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 120 | 24 | 55-70 |

Halogenation: Gateway to Further Functionalization

Halogenated cinnolines are versatile intermediates that can be readily converted to a wide array of derivatives through cross-coupling reactions.[4] Bromination and chlorination are the most common halogenation reactions performed on such scaffolds.

Protocol: Electrophilic Bromination of this compound